molecular formula C9H11N3O4 B1271029 2-(3-Methyl-4-nitrophenoxy)acetohydrazide CAS No. 588679-98-5

2-(3-Methyl-4-nitrophenoxy)acetohydrazide

Cat. No.: B1271029
CAS No.: 588679-98-5
M. Wt: 225.2 g/mol
InChI Key: YZHLJVYNDYJHDO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methyl-4-nitrophenoxy)acetohydrazide typically involves the reaction of 3-methyl-4-nitrophenol with chloroacetic acid to form 2-(3-methyl-4-nitrophenoxy)acetic acid. This intermediate is then reacted with hydrazine hydrate to yield the final product . The reaction conditions usually involve heating the mixture under reflux and using solvents such as ethanol or methanol.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methyl-4-nitrophenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Potassium permanganate or other oxidizing agents.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Amino derivatives.

    Reduction: Oxidized products.

    Substitution: Substituted hydrazides.

Scientific Research Applications

2-(3-Methyl-4-nitrophenoxy)acetohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Methyl-4-nitrophenoxy)acetohydrazide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect protein function. This interaction can influence various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Methyl-4-nitrophenoxy)acetic acid
  • 3-Methyl-4-nitrophenol
  • 2-(4-Nitrophenoxy)acetohydrazide

Uniqueness

2-(3-Methyl-4-nitrophenoxy)acetohydrazide is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its hydrazide group makes it particularly useful in proteomics research, where it can form stable covalent bonds with proteins .

Properties

IUPAC Name

2-(3-methyl-4-nitrophenoxy)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O4/c1-6-4-7(16-5-9(13)11-10)2-3-8(6)12(14)15/h2-4H,5,10H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZHLJVYNDYJHDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NN)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20366291
Record name 2-(3-methyl-4-nitrophenoxy)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20366291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

588679-98-5
Record name 2-(3-methyl-4-nitrophenoxy)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20366291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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